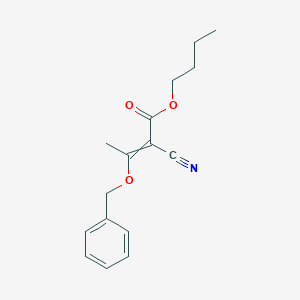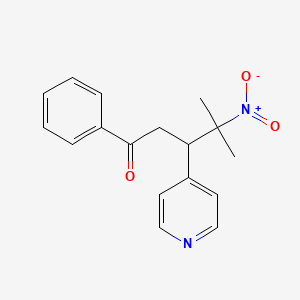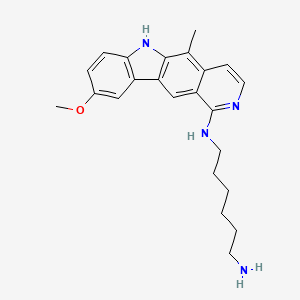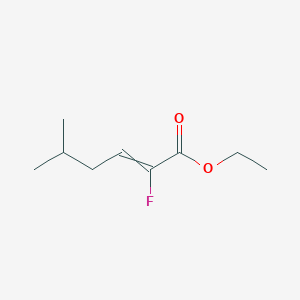![molecular formula C21H38ClNS B14450378 3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 76652-34-1](/img/structure/B14450378.png)
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C₂₁H₃₈ClNS It is a quaternary ammonium salt, characterized by the presence of a pyridinium ion substituted with a methyl group and a tetradecylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride typically involves the quaternization of 3-methylpyridine with a suitable alkylating agent. One common method is the reaction of 3-methylpyridine with tetradecylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetradecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The chloride ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Metathesis reactions can be carried out using silver nitrate or sodium tetrafluoroborate in aqueous or organic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Methylpyridine.
Substitution: Various pyridinium salts with different anions.
Aplicaciones Científicas De Investigación
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as a drug delivery agent due to its ability to form micelles and enhance solubility of hydrophobic drugs.
Industry: Employed in the formulation of surfactants and detergents due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with biological membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes. Additionally, its ability to form micelles aids in the solubilization and delivery of hydrophobic drugs, enhancing their bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium salt with similar structural features but lacking the long alkyl chain.
N-Methylpyridinium chloride: Another quaternary ammonium salt with a methyl group on the nitrogen atom of the pyridine ring.
Uniqueness
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of the long tetradecylsulfanyl chain, which imparts amphiphilic properties. This makes it particularly effective as a surfactant and in forming micelles for drug delivery applications.
Propiedades
Número CAS |
76652-34-1 |
|---|---|
Fórmula molecular |
C21H38ClNS |
Peso molecular |
372.1 g/mol |
Nombre IUPAC |
3-methyl-1-(tetradecylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C21H38NS.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-23-20-22-17-15-16-21(2)19-22;/h15-17,19H,3-14,18,20H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
RUPXIFBELOULHT-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCSC[N+]1=CC=CC(=C1)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14450302.png)

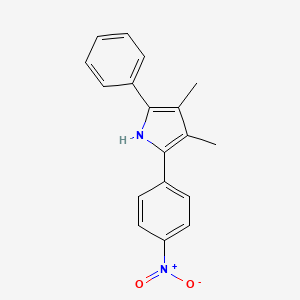
![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)
![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
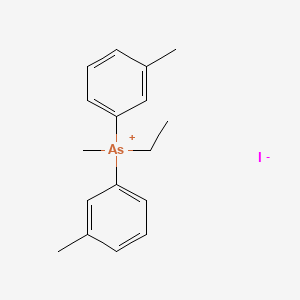
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
